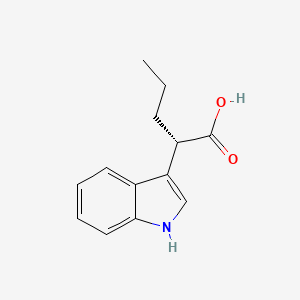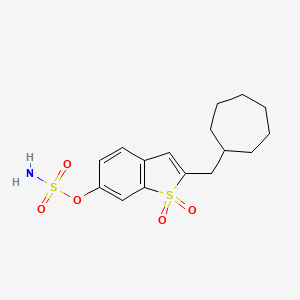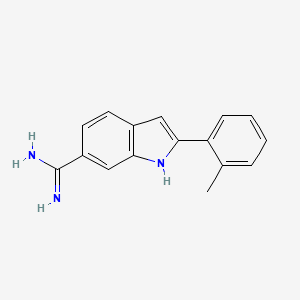![molecular formula C25H30N2O3 B10758635 [4-R-(4-alpha,6-beta,7-beta]-Hexahydro-5,6-DI(hydroxy)-1,3-DI(allyl)-4,7-bisphenylmethyl)-2H-1,3-diazepinone CAS No. 153223-14-4](/img/structure/B10758635.png)
[4-R-(4-alpha,6-beta,7-beta]-Hexahydro-5,6-DI(hydroxy)-1,3-DI(allyl)-4,7-bisphenylmethyl)-2H-1,3-diazepinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-R-(4-ALPHA,6-BETA,7-BETA]-HEXAHYDRO-5,6-DI(HYDROXY)-1,3-DI(ALLYL)-4,7-BISPHENYLMETHYL)-2H-1,3-DIAZEPINONE is a complex organic compound belonging to the class of 1,3-diazepanes . This compound is characterized by its unique structure, which includes two hydroxyl groups, two allyl groups, and two phenylmethyl groups attached to a hexahydro-1,3-diazepinone ring.
Chemical Reactions Analysis
[4-R-(4-ALPHA,6-BETA,7-BETA]-HEXAHYDRO-5,6-DI(HYDROXY)-1,3-DI(ALLYL)-4,7-BISPHENYLMETHYL)-2H-1,3-DIAZEPINONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the diazepinone ring can yield different derivatives .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with various enzymes and proteins. In medicine, it is investigated for its potential therapeutic effects, although specific applications are still under research . The compound’s unique structure makes it a valuable tool for studying molecular interactions and developing new drugs.
Mechanism of Action
The mechanism of action of [4-R-(4-ALPHA,6-BETA,7-BETA]-HEXAHYDRO-5,6-DI(HYDROXY)-1,3-DI(ALLYL)-4,7-BISPHENYLMETHYL)-2H-1,3-DIAZEPINONE involves its interaction with specific molecular targets and pathways . It is known to interact with the Gag-Pol polyprotein, which plays a role in viral replication . The compound’s effects are mediated through its binding to this protein, leading to inhibition of viral replication. Other molecular targets and pathways involved in its mechanism of action are still being investigated.
Comparison with Similar Compounds
[4-R-(4-ALPHA,6-BETA,7-BETA]-HEXAHYDRO-5,6-DI(HYDROXY)-1,3-DI(ALLYL)-4,7-BISPHENYLMETHYL)-2H-1,3-DIAZEPINONE is unique compared to other similar compounds due to its specific structural features . Similar compounds include other 1,3-diazepanes, such as [4-R-(-4-ALPHA,5-ALPHA,6-BETA,7-BETA)]-HEXAHYDRO-5,6-BIS(HYDROXY)-1,3-BIS([3-AMINO)PHENYL]METHYL)-4,7-BIS(PHENYLMETHYL)-2H-1,3-DIAZEPINONE These compounds share the diazepinone ring but differ in the substituents attached to the ring
Properties
CAS No. |
153223-14-4 |
|---|---|
Molecular Formula |
C25H30N2O3 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis(prop-2-enyl)-1,3-diazepan-2-one |
InChI |
InChI=1S/C25H30N2O3/c1-3-15-26-21(17-19-11-7-5-8-12-19)23(28)24(29)22(27(16-4-2)25(26)30)18-20-13-9-6-10-14-20/h3-14,21-24,28-29H,1-2,15-18H2/t21-,22-,23+,24+/m1/s1 |
InChI Key |
IWJSQELMWLOYSO-LWSSLDFYSA-N |
Isomeric SMILES |
C=CCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CC=C)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
Canonical SMILES |
C=CCN1C(C(C(C(N(C1=O)CC=C)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Hydroxy-5-{[(1E)-2-phenylethylidene]amino}-L-tyrosine](/img/structure/B10758562.png)
![N-{2-[(4'-Cyano-1,1'-biphenyl-4-YL)oxy]ethyl}-N'-hydroxy-N-methylurea](/img/structure/B10758566.png)
![N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B10758573.png)

![2-Chloro-5-(3-chloro-phenyl)-6-[(4-cyano-phenyl)-(3-methyl-3H-imidazol-4-YL)-methoxymethyl]-nicotinonitrile](/img/structure/B10758597.png)
![(3r)-3-Ethyl-N-[(4-Methylphenyl)sulfonyl]-L-Aspartic Acid](/img/structure/B10758600.png)
![4-(6-Hydroxy-benzo[D]isoxazol-3-YL)benzene-1,3-diol](/img/structure/B10758607.png)
![(Z)-2-[2-(4-Methylpiperazin-1-Yl)benzyl]diazenecarbothioamide](/img/structure/B10758614.png)
![N-(Trans-4-{(1s,2s)-2-Amino-3-[(3s)-3-Fluoropyrrolidin-1-Yl]-1-Methyl-3-Oxopropyl}cyclohexyl)-N-Methylacetamide](/img/structure/B10758618.png)
![N-(Tert-Butyl)-4-[5-(Pyridin-2-Ylamino)quinolin-3-Yl]benzenesulfonamide](/img/structure/B10758620.png)



